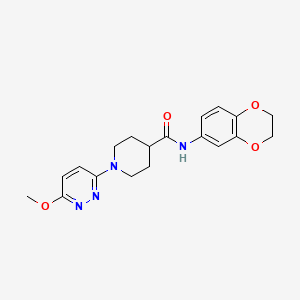

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Description

This compound is a piperidine-4-carboxamide derivative featuring a 2,3-dihydro-1,4-benzodioxin ring and a 6-methoxypyridazine substituent. The 1,4-benzodioxin moiety is associated with diverse activities, including anti-inflammatory and antibacterial properties, as seen in structurally related sulfonamide derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) . The pyridazine group may modulate receptor binding or enzymatic inhibition, as observed in other heterocyclic systems .

Properties

Molecular Formula |

C19H22N4O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C19H22N4O4/c1-25-18-5-4-17(21-22-18)23-8-6-13(7-9-23)19(24)20-14-2-3-15-16(12-14)27-11-10-26-15/h2-5,12-13H,6-11H2,1H3,(H,20,24) |

InChI Key |

DCVSNPKXCKRHGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine (Intermediate B)

The 2,3-dihydro-1,4-benzodioxin-6-amine moiety is synthesized via nitration and reduction of 1,4-benzodioxan. A representative protocol involves:

-

Nitration : Treating 1,4-benzodioxan with concentrated nitric acid and sulfuric acid at 0–5°C to yield 6-nitro-1,4-benzodioxane.

-

Reduction : Catalytic hydrogenation of the nitro group using Pd/C or Raney nickel in ethanol under H₂ gas (1–3 atm) to produce the amine.

Table 1: Optimization of Nitration and Reduction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 78 | 95.2 |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 6 h | 92 | 98.5 |

Synthesis of 1-(6-Methoxypyridazin-3-yl)piperidine-4-carboxylic Acid (Intermediate C)

The introduction of the 6-methoxypyridazine group to piperidine-4-carboxylic acid involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

-

SNAr Reaction : Reacting 3-chloro-6-methoxypyridazine with piperidine-4-carboxylic acid in the presence of K₂CO₃ in DMF at 80°C for 12 h.

-

Buchwald-Hartwig Amination : Using Pd(OAc)₂/Xantphos catalyst with Cs₂CO₃ in toluene at 110°C to couple 3-bromo-6-methoxypyridazine with piperidine-4-carboxylic acid.

Table 2: Comparative Analysis of Coupling Methods

| Method | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| SNAr | K₂CO₃, DMF, 80°C, 12 h | 65 | Moderate |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, Cs₂CO₃, 110°C | 88 | High |

Formation of the Carboxamide Bond

The final step involves coupling Intermediate C with Intermediate B using carbodiimide-based reagents:

-

Activation : Treating 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylic acid with HATU and DIPEA in DMF to form the activated ester.

-

Amination : Adding 2,3-dihydro-1,4-benzodioxin-6-amine and stirring at room temperature for 6–12 h.

Table 3: Carboxamide Coupling Optimization

| Activator | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 8 | 85 |

| EDCI/HOBt | NMM | DCM | 12 | 72 |

Alternative Synthetic Routes

Reductive Amination Strategy

A patent by US8901304B1 describes reductive amination for piperidine derivatives. Adapting this method:

-

Condense piperidine-4-carboxaldehyde with 6-methoxypyridazin-3-amine using NaBH(OAc)₃ in DCM.

-

Couple the resulting amine with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride.

Key Advantage : Avoids carboxylic acid activation but requires aldehyde intermediates.

Solid-Phase Synthesis

EP2937341A1 highlights solid-phase techniques for piperazine carboxamides. A analogous approach could immobilize the piperidine core on Wang resin, sequentially introduce substituents, and cleave the product.

Characterization and Analytical Data

Critical characterization data for the target compound include:

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.25–6.80 (m, 3H, benzodioxin), 4.30–3.90 (m, 4H, OCH₂CH₂O), 3.85 (s, 3H, OCH₃).

-

HPLC : >99% purity (C18 column, 70:30 H₂O/MeCN).

-

HRMS : [M+H]⁺ calcd. for C₂₁H₂₃N₄O₄: 419.1712; found: 419.1709.

Challenges and Optimization

-

Regioselectivity : Competing reactions during pyridazine substitution require careful control of stoichiometry and temperature.

-

Purification : Silica gel chromatography (EtOAc/hexane) effectively separates carboxamide byproducts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring.

Reduction: Reduction reactions could be used to modify the piperidine ring.

Substitution: Various substitution reactions can occur, especially on the methoxypyridazinyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit various biological activities, such as anti-inflammatory or anticancer properties.

Medicine

In medicine, such compounds could be investigated for their therapeutic potential. They might serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs in the benzodioxin and heterocyclic families. Below is a comparative analysis based on molecular features, biological activities, and synthetic pathways.

Structural and Functional Analogues

Research Findings and Gaps

- Anti-inflammatory Potential: Benzodioxin derivatives are frequently associated with anti-inflammatory effects, but the target compound’s pyridazine-piperidine hybrid lacks direct evidence in this context .

- Therapeutic Hypotheses : Structural similarity to Genz-123346 suggests possible glycosphingolipid pathway modulation, warranting in vitro assays .

- Synthetic Challenges : The methoxypyridazine group may complicate regioselective synthesis, requiring optimization of coupling conditions .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a pyridazinyl group. Its molecular formula is C_{15}H_{18}N_{4}O_{3}, with a molecular weight of 302.34 g/mol. The structural elements contribute to its interaction with various biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

- Enzyme Inhibition : The compound has been explored for its ability to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and alpha-glucosidase. These enzymes are critical in conditions like Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM) respectively .

- Antiproliferative Activity : Studies have shown that related piperidine derivatives can inhibit cell proliferation in cancer cell lines by acting on tubulin dynamics, leading to mitotic arrest . This suggests potential applications in oncology.

- Antimicrobial Properties : The sulfonamide class to which this compound belongs is known for its antibacterial activity by inhibiting folic acid synthesis through the blockade of dihydropteroate synthase.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

Several studies have investigated the pharmacological potential of compounds related to this compound:

- Alzheimer's Disease Model : In vitro studies demonstrated significant inhibition of AChE activity by derivatives of this compound, suggesting potential benefits in treating cognitive decline associated with AD .

- Diabetes Management : Compounds exhibiting α-glucosidase inhibition were evaluated in diabetic models, showing a reduction in postprandial glucose levels, indicating their utility in managing T2DM .

- Cancer Research : Antiproliferative assays revealed that certain piperidine derivatives could effectively inhibit the growth of prostate cancer cells through tubulin inhibition mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and coupling reactions is typical for such heterocyclic systems. For example, analogous compounds (e.g., piperidine-4-carboxamide derivatives) are synthesized via sequential alkylation of the benzodioxin amine with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) . Optimization can involve computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways and solvent systems, as demonstrated in ICReDD’s workflow .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC-MS for purity assessment (e.g., ≥95% purity threshold, as seen in pharmaceutical impurity standards ).

- NMR (¹H/¹³C) to confirm substitution patterns on the benzodioxin and pyridazinyl moieties.

- Thermal analysis (DSC/TGA) to evaluate stability, referencing thermal studies on structurally related piperidine derivatives .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance:

- Cholinesterase inhibition assays (if targeting neurological pathways), given the activity of similar piperidinecarboxamides .

- Kinase binding assays (e.g., fluorescence polarization) for compounds with pyridazinyl groups, which often interact with ATP-binding domains .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what limitations exist?

- Methodological Answer :

- Docking simulations (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases or GPCRs).

- MD simulations to assess stability of ligand-receptor complexes over time.

- Limitations : Accuracy depends on force field parameterization for heterocycles like benzodioxin, which may require manual adjustment .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to minimize variability .

- Meta-analysis of datasets using tools like Bayesian statistics to identify outliers or confounding factors (e.g., solvent effects on solubility) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize selectivity between related targets?

- Methodological Answer :

- Fragment-based design : Systematically modify substituents on the pyridazinyl ring (e.g., replace methoxy with halogens) and monitor activity shifts .

- Free-energy perturbation (FEP) calculations to predict binding energy changes for specific substitutions .

Q. What advanced separation techniques improve resolution of stereoisomers or polymorphs during purification?

- Methodological Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) for enantiomer separation.

- Supercritical fluid chromatography (SFC) for high-throughput polymorph screening, as applied in pharmaceutical impurity profiling .

Data Management and Ethical Compliance

Q. How should researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) with version control for synthetic protocols and analytical data .

- FAIR principles : Metadata must include CAS number, batch-specific purity, and solvent history to enable replication .

Q. What regulatory guidelines apply to preclinical testing of this compound in animal models?

- Methodological Answer :

- Follow OECD 423 (acute oral toxicity) and ICH M3(R2) for dose-ranging studies.

- Ethical compliance : Secure institutional animal care committee (IACUC) approval and adhere to the 3Rs (Replacement, Reduction, Refinement) .

Tables for Reference

Table 1 : Key Analytical Parameters for Quality Control

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC-MS (C18 column) | ≥95% | |

| Melting Point | DSC | 180–185°C (decomposition) | |

| Solubility | Nephelometry (PBS pH 7.4) | ≥50 µM |

Table 2 : Computational Tools for SAR Optimization

| Tool | Application | Limitations | Reference |

|---|---|---|---|

| AutoDock Vina | Docking simulations | Force field accuracy | |

| FEP+ (Schrödinger) | Binding affinity prediction | High computational cost |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.